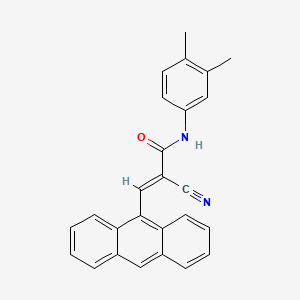![molecular formula C25H25N3O4 B11546962 2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11546962.png)
2-Ethoxy-4-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo es un compuesto orgánico complejo que presenta un grupo funcional éster benzoato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo típicamente involucra múltiples pasos, comenzando con la preparación de la estructura central del benzoato. El proceso a menudo incluye reacciones de sustitución electrofílica aromática, donde un electrófilo reemplaza un átomo de hidrógeno en el anillo aromático . Las condiciones de reacción generalmente requieren un catalizador y un entorno controlado para asegurar que se obtenga el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones a gran escala utilizando sistemas automatizados para garantizar la consistencia y la eficiencia. El uso de reactivos de alta pureza y técnicas avanzadas de purificación es crucial para lograr la calidad de producto deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
El benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.
Nucleófilos: Iones hidróxido, aminas.
Electrófilos: Halógenos, cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar mecanismos de reacción.
Biología: Investigado por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, como en el desarrollo y sistemas de administración de medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo involucra su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de muerte celular en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- Benzoato de 2-etoxi-4-{(E)-[(4-{[(4-metilfenil)sulfonil]amino}benzoato]}hidrazono)metil}fenilo
- Benzoato de 2-etoxi-4-(2-isonicotinilcarbohidrazonil)fenilo
Unicidad
El benzoato de 2-etoxi-4-[(E)-({2-[(2-metilfenil)amino]acetamido}imino)metil]fenilo es único debido a sus características estructurales específicas y grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Su combinación de un grupo etoxi, un éster benzoato y una porción acetamidoimino lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C25H25N3O4 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-[[2-(2-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C25H25N3O4/c1-3-31-23-15-19(13-14-22(23)32-25(30)20-10-5-4-6-11-20)16-27-28-24(29)17-26-21-12-8-7-9-18(21)2/h4-16,26H,3,17H2,1-2H3,(H,28,29)/b27-16+ |
Clave InChI |
JGQJQSOKUJMGSH-JVWAILMASA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)CNC2=CC=CC=C2C)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11546879.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide](/img/structure/B11546890.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11546902.png)
![4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11546903.png)
![2-bromo-N'-[(E)-(4-butoxyphenyl)methylidene]benzohydrazide](/img/structure/B11546908.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11546919.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11546927.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3-bromophenyl)-1,3-benzoxazol-6-amine](/img/structure/B11546930.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B11546940.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B11546941.png)
![N-(2-chlorophenyl)-5-cyano-6-[(cyanomethyl)sulfanyl]-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11546947.png)
![4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11546950.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11546954.png)

